molecular formula C23H23N3O3 B15292383 (2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid

(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid

Cat. No.: B15292383
M. Wt: 389.4 g/mol
InChI Key: MPXJMOWWFQFYEP-NRFANRHFSA-N
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Description

(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a pyridoindole moiety, a phenyl group, and a propanoic acid group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyridoindole core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyridine derivative under acidic or basic conditions.

    Introduction of the hydroxymethyl group: This step often involves a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Attachment of the ethylamino group: This can be done through a nucleophilic substitution reaction using an ethylamine derivative.

    Formation of the phenylpropanoic acid moiety: This step typically involves a Friedel-Crafts acylation reaction followed by a reduction and subsequent oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for catalyst selection, continuous flow reactors for better control of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of the carboxylic acid to an alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The pyridoindole moiety can interact with DNA or proteins, leading to inhibition of their function. The phenylpropanoic acid group can modulate enzyme activity by binding to active sites or allosteric sites. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid: shares structural similarities with other pyridoindole derivatives and phenylpropanoic acid derivatives.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Phenylalanine: An amino acid with a similar phenylpropanoic acid structure.

Uniqueness

  • The combination of the pyridoindole moiety with the phenylpropanoic acid group in this compound provides unique biological activities that are not observed in the individual components.
  • The specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H23N3O3/c27-14-16-13-18-17-8-4-5-9-19(17)26-22(18)20(25-16)10-11-24-21(23(28)29)12-15-6-2-1-3-7-15/h1-9,13,21,24,26-27H,10-12,14H2,(H,28,29)/t21-/m0/s1

InChI Key

MPXJMOWWFQFYEP-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCC2=NC(=CC3=C2NC4=CC=CC=C43)CO

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCCC2=NC(=CC3=C2NC4=CC=CC=C43)CO

Origin of Product

United States

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